Fmoc-His(Boc)-OPfp

Descripción

BenchChem offers high-quality Fmoc-His(Boc)-OPfp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-His(Boc)-OPfp including the price, delivery time, and more detailed information at info@benchchem.com.

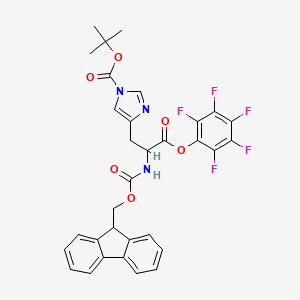

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGNPXMUMGUURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Fmoc-His(Boc)-OPfp in Peptide Synthesis

Introduction: Navigating the Challenges of Histidine Incorporation in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of peptides is a cornerstone of innovation. However, the incorporation of certain amino acids presents unique challenges that can impact yield, purity, and ultimately, the biological activity of the final product. Histidine, with its imidazole side chain, is notoriously problematic due to its high propensity for racemization during the activation and coupling steps of solid-phase peptide synthesis (SPPS). This loss of stereochemical integrity can have profound consequences, rendering a synthetic peptide biologically inactive.

This in-depth technical guide focuses on a critical tool for overcoming this obstacle: N-α-Fmoc-N-im-Boc-L-histidine pentafluorophenyl ester (Fmoc-His(Boc)-OPfp). We will delve into the core chemical properties of this reagent, provide a detailed, field-proven protocol for its application, and explore the mechanistic rationale behind its superior performance. This guide is designed to equip you with the expertise to confidently and successfully incorporate histidine into your peptide sequences, ensuring the scientific integrity of your research.

Core Chemical Properties and Data

Fmoc-His(Boc)-OPfp is a derivative of L-histidine that has been strategically modified with protecting groups and an activating ester to optimize its performance in Fmoc-based SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group, while the tert-butyloxycarbonyl (Boc) group protects the imidazole side chain. The pentafluorophenyl (OPfp) ester serves as a highly reactive leaving group, facilitating efficient peptide bond formation.

| Parameter | Value | Source(s) |

| Chemical Name | N-α-Fmoc-N-im-Boc-L-histidine pentafluorophenyl ester | N/A |

| CAS Number | 109053-20-5 | [1] |

| Molecular Formula | C₃₂H₂₆F₅N₃O₅ | Calculated |

| Molecular Weight | 627.57 g/mol | Calculated |

| Precursor | Fmoc-His(Boc)-OH | [2][3][4][5] |

| Precursor CAS No. | 81379-52-4 | [2][3][4][5] |

| Precursor Mol. Wt. | 477.51 g/mol | [2][3][4][5] |

The Mechanism of Action: Why Pentafluorophenyl Esters Excel

The efficacy of Fmoc-His(Boc)-OPfp lies in the powerful electron-withdrawing nature of the pentafluorophenyl group. This property makes the pentafluorophenoxide an excellent leaving group, dramatically increasing the reactivity of the carboxyl group towards nucleophilic attack by the free amine of the growing peptide chain.[6][7]

This high reactivity translates to several key advantages in SPPS:

-

Rapid Coupling Kinetics: PFP esters react significantly faster than many other active esters, which helps to minimize undesirable side reactions that can occur with prolonged reaction times.[6][7]

-

Reduced Racemization: The rapid and efficient coupling mediated by the OPfp ester, combined with the steric hindrance and electronic effects of the Boc group on the imidazole ring, significantly suppresses the intramolecular-catalyzed epimerization of the histidine residue.[8]

-

High Yields and Purity: The clean and fast coupling reactions lead to higher yields of the desired peptide and a purer crude product, simplifying downstream purification efforts.

-

Stability and Suitability for Automation: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids, making them well-suited for use in automated peptide synthesizers.[6][7]

Experimental Protocol: Synthesis and Application in SPPS

This section provides a comprehensive, two-part protocol. The first part details the synthesis of Fmoc-His(Boc)-OPfp from its carboxylic acid precursor. The second part outlines its application in a standard Fmoc-SPPS workflow.

Part 1: Synthesis of Fmoc-His(Boc)-OPfp

This protocol describes the activation of Fmoc-His(Boc)-OH to its corresponding pentafluorophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

-

Fmoc-His(Boc)-OH

-

Pentafluorophenol (PFP-OH)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

Methodology:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-His(Boc)-OH (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

DCC Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Solvent Evaporation: Remove the THF from the filtrate under reduced pressure.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure Fmoc-His(Boc)-OPfp.

Caption: Synthesis of Fmoc-His(Boc)-OPfp.

Part 2: Manual Coupling of Fmoc-His(Boc)-OPfp in Fmoc-SPPS

This protocol details the manual coupling of the pre-activated Fmoc-His(Boc)-OPfp onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-His(Boc)-OPfp

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Reaction vessel

-

Kaiser test kit

Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel. After swelling, drain the DMF.

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin to remove the N-terminal Fmoc group.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

-

Thoroughly wash the resin 5-7 times with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test is indicated by a blue color).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3-5 equivalents relative to the resin loading) in a minimal volume of DMF. The addition of an equivalent amount of HOBt can further suppress racemization and improve coupling efficiency.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the progress of the coupling reaction using a Kaiser test. A negative result (colorless or yellow) indicates successful completion of the coupling.

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF to remove any unreacted reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Caption: A single coupling cycle in Fmoc-SPPS.

Conclusion: Ensuring the Integrity of Your Synthetic Peptides

The use of Fmoc-His(Boc)-OPfp represents a significant advancement in the synthesis of histidine-containing peptides. By leveraging the high reactivity of the pentafluorophenyl ester and the protective effect of the Boc group on the imidazole side chain, researchers can confidently mitigate the risk of racemization and produce high-purity peptides with the correct stereochemistry. This, in turn, is critical for obtaining reliable and reproducible results in biological assays and for the development of effective peptide-based therapeutics. By understanding the underlying chemical principles and adhering to optimized protocols, you can harness the power of this valuable reagent to advance your research and development goals.

References

-

Dilun Biotechnology. (2026, January 15). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Core Strategy. [Link]

-

Atherton, E., & Sheppard, R. C. (1985). Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Chemical Communications, (3), 165-166. [Link]

-

Kisfaludy, L., & Schön, I. (1983). Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. Journal of the Chemical Society, Perkin Transactions 1, 1289-1293. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-His(Boc)-OH. PubChem Compound Database. Retrieved February 21, 2026, from [Link]

-

CSBio China. (n.d.). Fmoc-His(Boc)-OH. Retrieved February 21, 2026, from [Link]

-

Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-His(Boc)-OH [81379-52-4]. Retrieved February 21, 2026, from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 81379-52-4|Fmoc-His(Boc)-OH|BLD Pharm [bldpharm.com]

- 4. Fmoc-His(Boc)-OH | 81379-52-4 [chemnet.com]

- 5. Fmoc-His(Boc)-OH - CsBioChina [csbiochina.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. biomatik.com [biomatik.com]

A Senior Application Scientist's Guide to Histidine Incorporation in SPPS: A Comparative Analysis of Fmoc-His(Boc)-OPfp and Fmoc-His(Trt)-OH

Abstract

The incorporation of histidine residues into synthetic peptides is a critical, yet often challenging, aspect of solid-phase peptide synthesis (SPPS). The unique chemical nature of the histidine imidazole side chain presents a significant risk of racemization during coupling reactions, potentially compromising the biological activity of the final peptide. This in-depth technical guide provides a comprehensive analysis of two commonly employed protected histidine derivatives: Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester (Fmoc-His(Boc)-OPfp) and Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH). This whitepaper will delve into the core chemical principles governing their reactivity and efficacy, offering field-proven insights for researchers, scientists, and drug development professionals. A comparative analysis, detailed experimental protocols, and visual workflows are provided to empower users to make informed decisions for optimal peptide synthesis outcomes.

The Histidine Conundrum in Peptide Synthesis

Histidine's imidazole side chain is a double-edged sword in peptide chemistry. Its ability to act as a proton donor and acceptor is often central to the biological function of peptides. However, this same reactivity is the root cause of significant challenges during SPPS. The π-nitrogen of the imidazole ring can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid.[1][2][3] This leads to the formation of an achiral enolate intermediate, resulting in a loss of stereochemical integrity, a process known as racemization or epimerization.[4] This side reaction is particularly pronounced during prolonged coupling times or at the elevated temperatures often required to overcome aggregation in long or complex peptide sequences.[2][4] Therefore, the strategic selection of a side-chain protecting group for histidine is paramount to preserving the enantiomeric purity of the final peptide.[1][5]

Fmoc-His(Trt)-OH: The Workhorse with a Caveat

Fmoc-His(Trt)-OH has long been a widely utilized derivative for incorporating histidine in Fmoc-based SPPS.[6][7] The trityl (Trt) group, a bulky hydrophobic moiety, effectively protects the τ-nitrogen of the imidazole ring from side reactions such as acylation.[4]

Chemical Structure of Fmoc-His(Trt)-OH

Caption: Chemical structure of Fmoc-His(Boc)-OPfp.

Comparative Analysis: Fmoc-His(Boc)-OPfp vs. Fmoc-His(Trt)-OH

The choice between these two histidine derivatives is a critical decision that balances the need for stereochemical purity with practical considerations such as cost and coupling strategy.

| Feature | Fmoc-His(Boc)-OPfp | Fmoc-His(Trt)-OH |

| Side-Chain Protection | tert-Butyloxycarbonyl (Boc) | Trityl (Trt) |

| Carboxyl Activation | Pentafluorophenyl (Pfp) Ester | Free Carboxylic Acid (-OH) |

| Racemization Risk | Significantly reduced, especially at elevated temperatures. [2][8] | High, particularly with prolonged coupling or heat. [2][9][10] |

| Coupling Speed | Very fast due to the highly activated Pfp ester. [11] | Slower, requires in-situ activation with coupling reagents. |

| Coupling Additives | Can often be used without additives, simplifying purification. [11] | Typically requires additives like HOBt or HOAt to suppress racemization. [12][13] |

| Cost | Generally higher. | More cost-effective for routine synthesis. [14] |

| Ideal Applications | Synthesis of long, complex, or aggregation-prone peptides; microwave-assisted SPPS; when high enantiomeric purity is paramount. [4][8] | Routine synthesis of shorter peptides where racemization risk is lower. [14] |

Quantitative Data on Racemization:

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 |

| Data adapted from a study on Liraglutide synthesis. | ||

| [2] |

Experimental Protocols

The successful incorporation of either histidine derivative relies on optimized protocols that account for their distinct chemical properties.

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: General workflow of a single cycle in Fmoc-SPPS.

Protocol for Coupling with Fmoc-His(Trt)-OH

This protocol describes the in-situ activation and coupling of Fmoc-His(Trt)-OH.

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and an additive like HOBt (3-5 equivalents) in a minimal amount of DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature until a negative Kaiser test is obtained, indicating complete coupling.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Protocol for Coupling with Fmoc-His(Boc)-OPfp

This protocol leverages the pre-activated nature of the Pfp ester.

-

Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Perform Fmoc deprotection as described in the previous protocol (steps 2 and 3).

-

Coupling: In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3 equivalents) in DMF. Add this solution directly to the deprotected peptide-resin. Agitate at room temperature until the Kaiser test is negative. For particularly difficult couplings, the addition of a mild base like DIPEA (1 equivalent) can be beneficial, but is often not necessary.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Cleavage and Deprotection

Both the Boc and Trt side-chain protecting groups are labile to strong acids and are typically removed during the final cleavage of the peptide from the resin. A standard cleavage cocktail for Fmoc-SPPS consists of trifluoroacetic acid (TFA) with scavengers to trap the reactive cations generated during deprotection.

Typical Cleavage Cocktail:

-

95% TFA

-

2.5% Water

-

2.5% Triisopropylsilane (TIS)

The peptide-resin is treated with this cocktail for 2-3 hours at room temperature. The cleaved and deprotected peptide is then precipitated in cold diethyl ether.

Conclusion and Recommendations

The strategic choice of a histidine derivative is a critical factor in the successful synthesis of high-purity peptides. While Fmoc-His(Trt)-OH remains a viable and cost-effective option for the synthesis of shorter, less complex peptides, its inherent risk of racemization cannot be overlooked.

For challenging syntheses, including long peptides, sequences prone to aggregation, and protocols employing elevated temperatures such as microwave-assisted SPPS, Fmoc-His(Boc)-OPfp is the demonstrably superior choice. [8]The combination of the electron-withdrawing Boc group on the imidazole side chain and the highly activated Pfp ester provides a robust defense against racemization while promoting rapid and efficient coupling. The higher initial cost of this derivative is often offset by improved crude peptide purity, which simplifies downstream purification and ultimately leads to a higher overall yield of the desired, biologically active peptide. By carefully considering the specific demands of the target peptide and the synthetic strategy, researchers can select the optimal histidine building block to ensure the stereochemical integrity and success of their peptide synthesis endeavors.

References

- Assessing Racemization in Peptide Synthesis: A Comparative Guide to iso-Boc-His(Dnp)-OH. Benchchem.

- Fmoc-His(Trt)-OH | Building Block in Solid-phase Peptide Synthesis. MedChemExpress.

- Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters. RSC Publishing.

- Mechanism of racemisation of histidine derivatives in peptide synthesis. PubMed.

- Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters. PubMed.

- Fmoc-His(Trt)-OH | 109425-51-6. ChemicalBook.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

- Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Benchchem.

- Synthesis of peptides on solid phase using pentafluorophenyl esters. ResearchGate.

- A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis. Benchchem.

- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.

- N(π)-2-Naphthylmethoxymethyl-Protected Histidines: Scalable, Racemization-Free Building Blocks for Peptide Synthesis. Organic Process Research & Development - ACS Publications.

- Pentafluorophenyl esters for the temporary protection of the α-carboxy group in solid phase glycopeptide synthesis. RSC Publishing.

- Fmoc-His(Trt)-OH – Building block in solid-phase peptide synthesis. Advanced ChemTech.

- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, University of California, Irvine.

- Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- Fmoc-His(Trt)-OH [109425-51-6]. Peptides.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Amino Acid Derivatives for Peptide Synthesis. EMD Millipore Corporation.

- Boc Resin Cleavage Protocol. Sigma-Aldrich.

- Application Notes and Protocols: The Strategic Use of Fmoc-His(Boc)-OH in the Synthesis of Complex and Long Peptides. Benchchem.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Application Notes and Protocols: Fmoc-His(Boc)-OH in Therapeutic Peptide Synthesis. Benchchem.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Corporation.

- Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-70). Humana Press.

- Novabiochem® Letters 2 .15Vol. Merck Millipore.

- Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. BOC Sciences.

- Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. PMC.

- Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ... ResearchGate.

- “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Digital CSIC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. advancedchemtech.com [advancedchemtech.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Storage Conditions and Shelf Life of Fmoc-His(Boc)-OPfp: A Technical Guide

Topic: Storage conditions and shelf life of Fmoc-His(Boc)-OPfp Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stability Paradox of Activated Histidine

Fmoc-His(Boc)-OPfp (CAS: 109053-20-5) represents a high-value, pre-activated building block in Solid-Phase Peptide Synthesis (SPPS). Unlike the free acid form (Fmoc-His(Boc)-OH), which requires in situ activation, the pentafluorophenyl (Pfp) ester is chemically "primed" for immediate aminolysis.

This pre-activation creates a stability paradox: the very feature that makes it efficient—the electron-withdrawing Pfp group—renders it thermodynamically unstable relative to its parent acid. Furthermore, the histidine side chain introduces a unique risk of racemization and autocatalytic degradation .

This guide details the rigorous storage protocols required to maintain the integrity of Fmoc-His(Boc)-OPfp, ensuring high coupling efficiency (>99%) and optical purity in downstream peptide synthesis.

Chemical Stability Profile & Degradation Mechanisms

To store this reagent effectively, one must understand how it fails. The degradation of Fmoc-His(Boc)-OPfp is driven by three primary vectors:

A. Hydrolytic Cleavage (Moisture Sensitivity)

The Pfp ester bond is highly susceptible to nucleophilic attack by water. Upon exposure to atmospheric moisture, the ester hydrolyzes, reverting to the free acid and releasing pentafluorophenol.

-

Reaction: Fmoc-His(Boc)-OPfp + H₂O → Fmoc-His(Boc)-OH + Pfp-OH.

-

Impact: The free acid is unreactive without additional activators (e.g., DIC/Oxyma), leading to failed coupling sequences (deletion sequences) in automated synthesizers.

B. Racemization (Optical Purity Loss)

Histidine is notoriously prone to racemization due to the basicity of the imidazole ring.[1] While the tert-butyloxycarbonyl (Boc) group on the N(im) position suppresses this by reducing the basicity of the τ-nitrogen, it does not eliminate the risk entirely.

-

Mechanism: Base-catalyzed proton abstraction at the Cα position, often accelerated by elevated temperatures or polar solvents.

-

Risk Factor: The activated Pfp ester lowers the energy barrier for racemization compared to the free acid.

C. Thermal Decomposition

Prolonged exposure to temperatures >25°C can accelerate both hydrolysis (if trace moisture is present) and spontaneous decomposition.

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation pathways that storage protocols must prevent.

Caption: Primary degradation pathways for Fmoc-His(Boc)-OPfp. Hydrolysis destroys reactivity; racemization destroys optical purity.

Optimal Storage Conditions

The following protocols are non-negotiable for maintaining shelf life >12 months.

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lowering temp slows hydrolysis and racemization rates significantly. |

| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen and, more importantly, atmospheric moisture. |

| Container | Amber Glass + Parafilm | Amber glass protects from UV (though less critical than for Fmoc-Trp); Parafilm ensures a hermetic seal. |

| Desiccation | Required | A desiccant pack (Silica or CaSO₄) must be present in the secondary container to scavenge trapped moisture. |

| Physical State | Solid Powder | Never store as a solution. Pfp esters in DMF/NMP degrade within hours to days. |

Handling & Usage Protocol (The "Warm-Up" Rule)

The most common cause of reagent failure is condensation caused by opening a cold bottle in a humid lab.

Step-by-Step Workflow

-

Retrieval: Remove the container from the -20°C freezer.

-

Equilibration (Critical): Place the sealed container in a desiccator at room temperature (20-25°C) for at least 60 minutes .

-

Why? Opening a cold bottle causes immediate condensation of atmospheric water onto the powder, initiating rapid hydrolysis.

-

-

Weighing: Open the bottle under a flow of dry nitrogen if possible. Weigh the required amount quickly.

-

Resealing: Immediately purge the headspace with Argon/Nitrogen, seal with the cap, wrap with Parafilm, and return to -20°C.

-

Dissolution: Dissolve the weighed powder in anhydrous DMF or NMP immediately prior to use.

Caption: Correct handling workflow to prevent moisture-induced degradation during usage.

Shelf Life & Quality Control

Expected Shelf Life

-

Solid (-20°C, Desiccated): 12 - 24 months.[2]

-

Solid (4°C): 3 - 6 months (Risk of slow hydrolysis).

-

Solution (DMF/NMP): < 24 hours. Do not store.

Re-Validation (QC)

Before using a batch stored for >6 months, perform these checks:

-

Visual Inspection: The powder should be white to off-white.[3] Yellowing or clumping indicates hydrolysis (formation of Pfp-OH) or moisture absorption.

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Gradient: Acetonitrile/Water (+0.1% TFA).

-

Target: Look for two peaks. The Pfp ester (hydrophobic, later retention) and the free acid (hydrophilic, earlier retention).

-

Acceptance: >95% Ester purity.[4] If Free Acid >10%, purification or re-activation is required (though discarding is usually more cost-effective).

-

-

Chiral HPLC:

-

Required if the reagent has been exposed to temperature excursions. Ensure D-His content is <0.5%.[5]

-

Troubleshooting Synthesis Failures

If coupling fails despite using Fmoc-His(Boc)-OPfp:

-

Symptom: Incomplete coupling (deletion of His).

-

Cause: Hydrolysis of the ester.[6] The "active" ester is actually the inactive free acid.

-

Fix: Check the bottle storage history. Add a coupling reagent (DIC/Oxyma) to "rescue" the coupling if the ester is partially hydrolyzed, or use a fresh bottle.

-

-

Symptom: Racemization (D-His detected in product).

-

Cause: Base-catalyzed racemization during the coupling step or long-term storage at RT.

-

Fix: Ensure the coupling step is not prolonged (>1 hour) and avoid adding extra base (DIPEA) unless necessary. Pfp esters often couple without added base.

-

References

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-His(Boc)-OH | 81379-52-4 [chemnet.com]

- 3. Fmoc-His(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 4. chemscene.com [chemscene.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent [mdpi.com]

A Senior Application Scientist's Guide to Fmoc-His(Boc)-OPfp: Leveraging the Molar Extinction Coefficient for Quantitative Peptide Synthesis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Fmoc-His(Boc)-OPfp, focusing on the practical application of its chromophoric properties for quantitative solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

Introduction: Deconstructing Fmoc-His(Boc)-OPfp

Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester, or Fmoc-His(Boc)-OPfp, is a highly specialized amino acid derivative designed for optimal performance in Fmoc-based solid-phase peptide synthesis. Each component of this molecule is engineered to address specific challenges encountered during the synthesis of histidine-containing peptides.

-

Nα-Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group for the alpha-amino function. Its key feature is its lability to basic conditions (typically a piperidine solution), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[1] Crucially, the fluorenyl ring system is a strong chromophore, which is the foundation of the quantitative methods discussed herein.[2]

-

Nτ-Boc (tert-butyloxycarbonyl) Group: The imidazole side chain of histidine is a notorious source of racemization during peptide coupling. The electron-withdrawing Boc group attached to the tele-nitrogen (Nτ) of the imidazole ring mitigates this by reducing the basicity of the nearby pros-nitrogen (Nπ), thereby suppressing the intramolecular catalysis that leads to loss of stereochemical integrity.[3]

-

OPfp (Pentafluorophenyl) Ester: The C-terminal carboxylic acid is activated as a pentafluorophenyl ester. The highly electron-withdrawing nature of the pentafluorophenyl ring makes it an excellent leaving group, rendering the carbonyl carbon highly electrophilic.[4] This results in a stable, yet highly reactive "active ester" that promotes rapid and efficient amide bond formation, often minimizing the need for additional coupling reagents and reducing side reactions.[2][5]

The Molar Extinction Coefficient: A Tale of Two Molecules

A common point of inquiry is the molar extinction coefficient of the intact Fmoc-His(Boc)-OPfp molecule. While the Fmoc group provides strong UV absorbance, this value is not the parameter of practical importance for quantitative SPPS.[2] Instead, the focus is on the dibenzofulvene-piperidine adduct , the stable chromophore formed upon the cleavage of the Fmoc group.

The deprotection reaction, a base-catalyzed β-elimination, releases dibenzofulvene, which is immediately trapped by the piperidine in the deprotection solution.[6] This adduct has a distinct and strong absorbance maximum, allowing for its precise quantification using UV-Vis spectrophotometry, which directly correlates to the amount of Fmoc-amino acid loaded onto the resin or deprotected from the growing peptide chain.[1][7]

Caption: Workflow of Fmoc deprotection and quantitative analysis.

The molar extinction coefficient (ε) of this adduct is therefore the cornerstone of quantitative Fmoc analysis. However, it is crucial to note that the exact value can vary slightly depending on the solvent system and the calibration of the spectrophotometer. Published values typically cluster around two primary wavelengths.

| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent System | Source |

| ~301 nm | 7,800 M⁻¹cm⁻¹ | 20% Piperidine in DMF | [8][9] |

| ~301 nm | 8,021 M⁻¹cm⁻¹ | 20% Piperidine in DMF | [3] |

| ~302 nm | 8,500 M⁻¹cm⁻¹ | 20% Piperidine in DMF | [9] |

| ~290 nm | 5,800 M⁻¹cm⁻¹ | Methylene Chloride | [8] |

| ~290 nm | 6,089 M⁻¹cm⁻¹ | 20% Piperidine in DMF | [3] |

For robust and reproducible results, it is best practice for a laboratory to either adopt a well-cited value consistently or to determine the value empirically by generating a calibration curve with a known concentration of Fmoc-amino acid. The transition at ~290-301 nm is often favored as it resides on a shallower part of the absorbance curve, making the measurement less susceptible to minor wavelength calibration errors on the spectrophotometer.[3]

Experimental Protocol: Quantitative Determination of Resin Loading

This protocol provides a self-validating system for determining the substitution level (loading) of a resin after coupling with Fmoc-His(Boc)-OPfp or any other Fmoc-amino acid.

Materials and Reagents

-

Fmoc-amino acid-loaded resin (thoroughly washed and dried under vacuum)

-

20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF). Prepare this solution fresh daily.

-

High-purity DMF (peptide synthesis grade)

-

UV-Vis Spectrophotometer

-

Matched 1 cm path length quartz cuvettes

-

Volumetric flasks and calibrated pipettes

-

Analytical balance

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the dried Fmoc-amino acid-resin into a small vial. The exact mass required will depend on the expected loading of the resin.

-

Fmoc Cleavage: Add a precisely known volume (e.g., 10.0 mL) of 20% piperidine in DMF to the vial containing the resin.

-

Incubation: Agitate the suspension at room temperature for a minimum of 30 minutes to ensure complete cleavage of the Fmoc group.

-

Sample Dilution: Allow the resin to settle. If the solution's absorbance is expected to be high (typically >1.5 AU), perform an accurate dilution. For example, pipette 1.0 mL of the supernatant into a 10.0 mL volumetric flask and dilute to the mark with 20% piperidine in DMF. Record the dilution factor (e.g., 10). Note: The Beer-Lambert law is most accurate in the linear range of approximately 0.1-1.0 AU.[1]

-

Spectrophotometric Measurement:

-

Use a quartz cuvette filled with the 20% piperidine in DMF solution as the blank (reference).

-

Rinse and fill a second matched cuvette with the (diluted) sample solution.

-

Measure the absorbance (A) at the chosen wavelength (e.g., 301 nm).

-

Calculation of Resin Loading

The loading (S) in mmol/g is calculated using the Beer-Lambert law (A = εcl), rearranged as follows:

S (mmol/g) = (A × V × D) / (ε × m × l)

Where:

-

A = Measured absorbance at the specific wavelength.

-

V = Volume of the piperidine solution used for cleavage (in Liters).

-

D = Dilution factor (if no dilution was made, D = 1).

-

ε = Molar extinction coefficient of the DBF-piperidine adduct at the measured wavelength (in M⁻¹cm⁻¹). Use a consistent value, for example, 7800.

-

m = Mass of the dried resin (in milligrams).

-

l = Path length of the cuvette (typically 1 cm).

Note: The formula includes an implicit conversion from moles to millimoles and grams to milligrams.

Caption: Step-by-step workflow for determining Fmoc-resin loading.

Field-Proven Insights and Troubleshooting

-

Causality of Reagent Purity: The use of high-purity, amine-free DMF is critical. Amine contaminants can react with the Fmoc group or absorb in the UV range, leading to a high background and inaccurate readings.[7] Always use a fresh blank for spectrophotometric measurements.

-

Incomplete Coupling vs. Inefficient Deprotection: A lower-than-expected loading value can indicate two primary issues: incomplete coupling of the Fmoc-His(Boc)-OPfp in the previous step or incomplete cleavage of the Fmoc group during the assay. To validate the assay, you can treat the resin with a fresh aliquot of the piperidine solution and re-measure to ensure no further increase in absorbance occurs.

-

Consistency is Key: The largest source of variability in this assay between labs is often the specific molar extinction coefficient value used. Adopting a single, well-documented value (e.g., 7800 M⁻¹cm⁻¹ at 301 nm) and using it consistently is more important for internal reproducibility than the absolute accuracy of that value.

Conclusion

While the molar extinction coefficient of the intact Fmoc-His(Boc)-OPfp molecule is not the central parameter for its use in SPPS, the chromophoric nature of its Fmoc group is fundamental to quantitative synthesis. By understanding and applying the Beer-Lambert law to the dibenzofulvene-piperidine adduct formed during deprotection, researchers can implement a robust, self-validating protocol. This allows for the precise determination of resin loading and the real-time monitoring of synthesis efficiency, which are indispensable for the successful and reproducible synthesis of high-purity peptides for research and therapeutic applications.

References

- BenchChem. (2025). Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis.

-

Gude, M., Ryf, J., & White, P. D. (2017). Substitution determination of Fmoc‐substituted resins at different wavelengths. Journal of Peptide Science, 23(7-8), e3009. Retrieved from [Link]

-

Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.

- BenchChem. (2025). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 57(3), 177-183. Retrieved from [Link]

-

ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance. Retrieved from [Link]

-

Szymańska, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules, 25(17), 3983. Retrieved from [Link]

-

Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

-

Acosta, G. A., et al. (2019). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. ACS Combinatorial Science, 21(11), 745-752. Retrieved from [Link]

-

ResearchGate. (n.d.). Integral values of the UV-vis spectra for the DMPA : Fmoc amino acid.... Retrieved from [Link]

-

RSC Publishing. (2023, March 28). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Retrieved from [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. chempep.com [chempep.com]

- 3. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptideweb.com [peptideweb.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Peptide Resin Loading Protocols [sigmaaldrich.cn]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scielo.org.mx [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Coupling protocols for Fmoc-His(Boc)-OPfp without coupling reagents

Application Note: High-Fidelity Coupling of Fmoc-His(Boc)-OPfp Without Coupling Reagents

Part 1: Executive Summary & Technical Rationale

The incorporation of Histidine (His) into peptide sequences presents a unique set of challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to the high susceptibility of the imidazole side chain to racemization during activation.[1][2][3][4] Standard protocols using carbodiimides (DIC) or onium salts (HATU/HBTU) generate highly reactive O-acylisourea or OBt-active ester intermediates that can facilitate proton abstraction from the

Fmoc-His(Boc)-OPfp (Pentafluorophenyl ester) represents a strategic solution to this problem.[5] By utilizing a pre-activated ester , researchers can bypass the in-situ activation step entirely, eliminating the exposure of the sensitive Histidine residue to excess activators and minimizing the window for racemization.

This guide details the protocol for coupling Fmoc-His(Boc)-OPfp without the use of external coupling reagents (such as EDC, DCC, or PyBOP). This "additive-free" or "direct aminolysis" approach relies solely on the thermodynamic drive of the pentafluorophenol leaving group, offering a cleaner reaction profile, improved atom economy, and simplified purification.

Part 2: Mechanistic Insight

The Pentafluorophenyl (Pfp) Advantage

The reactivity of Fmoc-His(Boc)-OPfp is driven by the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This effect significantly lowers the pKa of the leaving group, pentafluorophenol (pKa

Racemization Suppression[2][3][4][5][6]

-

Side Chain Protection: The tert-butyloxycarbonyl (Boc) group on the imidazole ring (specifically the

-nitrogen) reduces the basicity of the imidazole, preventing it from acting as an intramolecular base that abstracts the -

Pre-Activation: Because the ester is pre-formed and purified, the reaction mixture contains no free activating agents that could induce side reactions (such as guanidinylation or capping).

Figure 1: Direct Aminolysis Mechanism

Caption: Mechanism of direct aminolysis. The resin-bound amine attacks the electrophilic carbonyl of the Pfp ester, displacing the stable pentafluorophenol leaving group.

Part 3: Experimental Protocols

Materials Required

-

Reagent: Fmoc-His(Boc)-OPfp (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[5]

-

Base (Optional but Recommended): DIEA (N,N-Diisopropylethylamine).[5]

-

Monitoring: Kaiser Test Kit (Ninhydrin) or Chloranil Test (for secondary amines).[5]

Protocol A: Standard SPPS Coupling (Manual or Automated)

Best for: Standard batch synthesis on polystyrene or PEG-based resins.[5]

-

Resin Preparation:

-

Ensure the resin-bound peptide has been deprotected (Fmoc removed) and washed thoroughly (3x DMF, 3x DCM, 3x DMF).

-

Validation: Perform a Kaiser test to confirm a positive (blue) result, indicating free amines.[4]

-

-

Reagent Preparation:

-

Calculate 3 to 5 equivalents of Fmoc-His(Boc)-OPfp relative to the resin loading.[5]

-

Dissolve the Pfp ester in the minimum volume of dry DMF needed to cover the resin (approx. 0.1 – 0.2 M concentration).[5]

-

Note: Pfp esters are generally stable in DMF, but prepare immediately before use to prevent any slow hydrolysis from trace moisture.

-

-

Coupling Reaction:

-

Add the dissolved Fmoc-His(Boc)-OPfp solution to the reaction vessel containing the resin.

-

Add 3-5 equivalents of DIEA.

-

Scientific Rationale: While the reaction can proceed without base, the released pentafluorophenol is acidic. Adding DIEA neutralizes the Pfp-OH byproduct and ensures the N-terminal amine on the resin remains deprotonated (nucleophilic), driving the reaction to completion.

-

-

Agitate (shake or vortex) at room temperature.[5]

-

-

Reaction Time:

-

Allow to react for 45 – 90 minutes .

-

Note: Pfp ester aminolysis is slower than HATU/DIC couplings. Do not rush this step.

-

-

Validation & Wash:

-

Drain the reaction vessel.[4]

-

Wash resin 3x with DMF.[5]

-

Critical Step: Perform a Kaiser Test.[4]

-

Colorless/Yellow beads: Coupling complete (>99%). Proceed to next step.

-

Blue/Purple beads: Incomplete coupling. Re-couple using fresh reagents (consider adding a catalytic amount of HOAt if strictly "no coupling reagent" rules allow additives, otherwise extend time or increase temperature to 40°C).

-

-

Protocol B: Solution Phase / Convergent Synthesis

Best for: Fragment condensation or synthesis of short protected segments.

-

Dissolve the amino component (free amine) in DMF or DCM.

-

Add 1.1 – 1.2 equivalents of Fmoc-His(Boc)-OPfp.[5]

-

Add 1.5 equivalents of DIEA or TMP (2,4,6-Trimethylpyridine).

-

Stir at room temperature. Monitor by TLC or HPLC.[5][6]

-

Pfp esters can be visualized under UV (254 nm).[5]

-

-

Workup: Dilute with EtOAc, wash with 5% NaHCO3 (removes Pfp-OH and excess ester), 1M KHSO4 (removes base), and Brine.

Part 4: Data & Optimization

Comparative Reactivity & Conditions

| Parameter | Standard Activation (DIC/HOBt) | Pfp Ester (Fmoc-His(Boc)-OPfp) |

| Activation Step | Required (In-situ) | None (Pre-activated) |

| Reagents Needed | Carbodiimide + Additive | None (Base only) |

| Reaction Rate | Fast (10-30 min) | Moderate (45-90 min) |

| Racemization Risk | High (requires careful control) | Very Low (<0.5%) |

| Byproducts | Urea (insoluble/difficult to remove) | Pentafluorophenol (soluble/easy wash) |

| Moisture Sensitivity | High (activator hydrolysis) | Moderate (ester hydrolysis) |

Workflow Diagram

Caption: Step-by-step SPPS workflow for Fmoc-His(Boc)-OPfp coupling.

Part 5: Troubleshooting & Safety

-

Slow Coupling:

-

Cause: Steric hindrance on the resin or aggregation.

-

Solution: Use NMP instead of DMF as solvent (better swelling).[5] Increase temperature to 40-50°C (Fmoc-His(Boc)-OPfp is thermally stable enough for mild heating).

-

-

Solubility Issues:

-

Fmoc-His(Boc)-OPfp is hydrophobic.[5] If precipitation occurs, add a small amount of DCM to the DMF mixture.

-

-

Safety Note:

References

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text on Pfp ester usage in Fmoc chemistry).

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

BenchChem. (2025).[4][5][8][9] Optimizing Peptide Synthesis with Pentafluorophenyl Esters. Link[5]

-

Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[5] (Review of His protection and racemization). Link[5]

-

Sigma-Aldrich. (2025).[5] Fmoc-His(Boc)-OH Product Specification and Safety Data. Link[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc-His(Boc)-OH | C26H27N3O6 | CID 11123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Solvent Selection & Protocol for Optimal Fmoc-His(Boc)-OPfp Coupling

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry. It synthesizes mechanistic insights with practical, self-validating protocols.

Executive Summary

The incorporation of Histidine (His) into peptide sequences via Solid Phase Peptide Synthesis (SPPS) presents a dual challenge: racemization of the

This guide focuses on Fmoc-His(Boc)-OPfp , a pre-activated pentafluorophenyl ester. This reagent offers a strategic advantage by separating the activation step from the coupling environment, thereby minimizing racemization risks.[1] However, its performance is strictly governed by solvent selection and base management . This note details the physiochemical rationale for solvent choice and provides a validated, base-free coupling protocol.

The Chemistry of Fmoc-His(Boc)-OPfp

Why His(Boc)?

The imidazole side chain of Histidine is the culprit for racemization.[1][2] The

-

Trityl (Trt): Protects the

-nitrogen (N-1). It is bulky but does not significantly reduce the basicity of the -

Boc: Protects the

-nitrogen (or

Why OPfp Esters?

Pentafluorophenyl (OPfp) esters are "active esters." They are stable enough to be isolated and stored but reactive enough to aminolyze (form amide bonds) without additional activation reagents (like HATU/DIC).

-

Benefit: Eliminates the need for in-situ activation, which is often where the highest risk of racemization occurs.

-

Kinetics: Slower than acid chlorides but faster than ONp (nitrophenyl) esters. Reactivity is enhanced in polar aprotic solvents [4].

Solvent Selection Matrix

The choice of solvent dictates the reaction kinetics, resin swelling, and stability of the reagents.

| Solvent | Role in His(Boc)-OPfp Coupling | Pros | Cons |

| DMF (N,N-Dimethylformamide) | Primary Standard | Excellent resin swelling; good solubility for OPfp esters; optimal reaction kinetics. | Can contain dimethylamine (degrades Fmoc); difficult to remove traces.[3] |

| NMP (N-Methyl-2-pyrrolidone) | Alternative for "Difficult" Sequences | Superior resin solvation; disrupts aggregation (beta-sheets); faster kinetics than DMF. | More expensive; can cause Fmoc decomposition upon prolonged storage; higher boiling point. |

| DCM (Dichloromethane) | Binary Mixture Component | Good for swelling polystyrene resins; low dielectric constant reduces racemization. | Poor solubility for Fmoc-His(Boc)-OPfp; very slow coupling kinetics (not recommended as sole solvent). |

| THF (Tetrahydrofuran) | Specialized Use | Used in solution phase; low viscosity. | Poor resin swelling for SPPS; potential peroxide formation. |

Recommendation:

-

Standard Protocol: Use High-Grade (Amine-Free) DMF .[4] It provides the best balance of solubility and reactivity.

-

Difficult/Aggregating Sequences: Use NMP or a DMF/NMP (1:1) mixture. The increased polarity helps solvate the resin-bound peptide, exposing the free amine.

Validated Experimental Protocol

Core Directive: The "Base-Free" Strategy

CRITICAL: Unlike HATU/HBTU couplings, Fmoc-His(Boc)-OPfp coupling does NOT require a tertiary base (DIEA/NMM) if the N-terminal amine is free. Adding base significantly increases the risk of racemization by promoting

Materials

-

Reagent: Fmoc-His(Boc)-OPfp (3-5 equivalents relative to resin loading).

-

Catalyst: HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) (1 equivalent). Note: While optional, HOBt accelerates the aminolysis of Pfp esters in SPPS.[2]

-

Solvent: Anhydrous DMF (Amine-free).

Step-by-Step Workflow

-

Resin Preparation:

-

Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF.[1][4]

-

Wash Thoroughly: Wash resin

with DMF.[1][5] Validation: Perform a chloranil or Kaiser test to confirm free amines (blue beads). -

Crucial: Ensure all piperidine is removed. Residual piperidine acts as a base and will cause racemization.

-

-

Reagent Dissolution:

-

Calculate 3 eq. of Fmoc-His(Boc)-OPfp.

-

Calculate 1 eq. of HOBt (Catalyst).

-

Dissolve both in minimal anhydrous DMF. Tip: If solution is cloudy, sonicate briefly. Do not heat above 30°C.

-

-

Coupling Reaction:

-

Monitoring (Self-Validation):

-

Washing:

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the coupling mechanism.

Figure 1: Decision tree for solvent selection and protocol execution for Fmoc-His(Boc)-OPfp coupling. Note the critical "No Base" step for standard protocols.

Troubleshooting & Optimization

Solubility Issues

If Fmoc-His(Boc)-OPfp does not dissolve completely in DMF (cloudy solution):

-

Action: Add a small amount of DCM (up to 20% v/v) to the DMF.

-

Warning: Do not exceed 30% DCM as it reduces the reaction rate.

-

Alternative: Use NMP, which generally has higher solvating power for hydrophobic protected amino acids.

Incomplete Coupling (Positive Kaiser Test)

-

Cause: Aggregation of the peptide chain on the resin (beta-sheet formation).

-

Solution:

-

Switch Solvent: Perform a second coupling using NMP instead of DMF.

-

Chaotropic Salts: Add LiCl (0.4M) or KSCN to the coupling mixture to disrupt hydrogen bonding.

-

Elevate Temp (Caution): Increase temperature to

. Do not exceed

-

Racemization Observed (HPLC Analysis)

-

Cause: Presence of base or excessive heat.

-

Solution: Ensure the resin was washed thoroughly after piperidine deprotection.[1][2][4] Verify that no DIEA was added to the coupling mixture. Switch to HOBt/DIC activation if the OPfp ester quality is suspect, but generally, the OPfp ester is the safer choice.

References

-

BenchChem. Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

-

Merck Millipore (Novabiochem). Histidine Racemization and Side Chain Protection. Novabiochem Letters.

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis.

-

BenchChem. Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters.

Sources

Application Note: Precision Loading of Fmoc-His(Boc)-OPfp onto Solid Supports

This Application Note is structured to provide a rigorous, field-validated guide for loading Fmoc-His(Boc)-OPfp onto Wang and Rink Amide resins. It addresses the specific chemical challenges of Histidine loading—primarily racemization and esterification efficiency—and provides self-validating protocols.

Executive Summary

Loading the first amino acid onto a solid support is the most critical step in Solid Phase Peptide Synthesis (SPPS). A poor initial loading leads to deletion sequences and low crude purity. This guide focuses on Fmoc-His(Boc)-OPfp , a pentafluorophenyl (Pfp) active ester of Histidine.

While Pfp esters are excellent for amide bond formation (Rink Amide), they present kinetic challenges for esterification (Wang). Furthermore, Histidine is notorious for C-terminal racemization during loading. This guide leverages the unique properties of the Boc side-chain protection to minimize this risk and provides optimized protocols for both resin types.

Key Chemical Advantages of Fmoc-His(Boc)-OPfp

| Feature | Benefit | Mechanism |

| Pfp Activation | Stability & Selectivity | Pfp esters are stable "pre-activated" species, avoiding the need for potent activators (like HATU) that can cause over-activation and side reactions. |

| Boc Protection | Racemization Suppression | The Boc group on the imidazole ring is electron-withdrawing. It reduces the basicity of the |

| Fmoc- | Orthogonality | Allows for standard base-labile deprotection cycles (Piperidine). |

Resin Selection & Reaction Logic

The choice of resin dictates the chemical mechanism required for loading.

-

Rink Amide Resin: Generates a C-terminal Amide . The reaction is an Aminolysis (Amine attacks Ester). This is fast and efficient with Pfp esters.

-

Wang Resin: Generates a C-terminal Acid . The reaction is a Transesterification (Alcohol attacks Ester). This is kinetically slow with Pfp esters and typically requires DMAP catalysis, which increases racemization risk.

Decision Workflow

Figure 1: Reaction logic and risk assessment for Histidine loading.

Protocol A: Loading Rink Amide Resin (Aminolysis)

Objective: High-efficiency loading (>0.5 mmol/g) with <0.5% racemization.

Materials

-

Resin: Rink Amide MBHA or AM resin (Initial loading 0.5 – 0.7 mmol/g).

-

Reagent: Fmoc-His(Boc)-OPfp (3.0 equivalents relative to resin capacity).

-

Catalyst: HOBt (1-Hydroxybenzotriazole) (3.0 eq). Note: HOBt accelerates Pfp ester aminolysis.

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology

-

Resin Swelling:

-

Weigh resin into a fritted reaction vessel.

-

Swell in DCM (Dichloromethane) for 20 mins. Drain.

-

Wash with DMF (3 x 2 mins) to displace DCM.

-

-

Fmoc Removal (Resin Preparation):

-

Coupling Reaction:

-

Dissolve Fmoc-His(Boc)-OPfp (3 eq) and HOBt (3 eq) in minimum DMF.

-

Add DIPEA (3 eq) to the solution.

-

Immediately add the activated solution to the resin.

-

Agitate: Shake at room temperature for 2 to 4 hours .

-

-

Monitoring:

-

Remove a small aliquot of resin, wash with DCM/EtOH.

-

Perform Kaiser Test .

-

Pass Criteria: Beads must be colorless/white (Negative for free amine). If slightly blue, re-couple for 2 hours.

-

-

Capping (Mandatory):

-

Even if Kaiser is negative, cap unreacted amines to prevent deletion sequences.

-

Add Capping Solution (Acetic Anhydride/DIPEA/DMF 1:1:8) for 10 mins.

-

Wash: DMF (5x), DCM (5x).

-

Protocol B: Loading Wang Resin (Transesterification)

Objective: Esterification of hydroxyl resin using an active ester. Expert Insight: This reaction is chemically difficult. Pfp esters react slowly with hydroxyls. DMAP is required as an acyl-transfer catalyst, but DMAP induces racemization. We mitigate this by using His(Boc) and limiting reaction time.

Materials

-

Resin: Wang Resin (Initial loading 0.8 – 1.0 mmol/g).

-

Reagent: Fmoc-His(Boc)-OPfp (5.0 equivalents).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.2 equivalents ). Do not exceed.

-

Base: DIPEA (2.0 equivalents).

-

Solvent: DMF/DCM (1:1 mixture) – DCM helps swell Wang resin for better access.

Step-by-Step Methodology

-

Resin Swelling:

-

Swell Wang resin in pure DCM for 30 mins (Critical for hydroxyl accessibility).

-

-

Coupling Reaction:

-

Washing:

-

Drain and wash aggressively: DMF (5x), DCM (5x) to remove all DMAP.

-

-

Capping (Critical Step):

-

Wang resin usually achieves only 60-80% loading efficiency with this method. Unreacted hydroxyls must be capped to prevent them from reacting in later cycles (which would create truncated peptides).[8]

-

Reagent: Acetic Anhydride (10 eq) + Pyridine (10 eq) in DCM.

-

Agitate for 30 mins.

-

-

Final Wash:

Quality Control: Quantitative Loading Determination

You cannot rely on weight gain. You must perform a UV-based Fmoc cleavage test to determine the exact substitution level (

The UV Protocol

-

Weigh exactly 4–5 mg of dried, loaded resin (

) into a 10 mL volumetric flask. -

Add 2 mL of 20% Piperidine in DMF . Let stand for 20 mins (cleaves Fmoc).

-

Fill to the mark (10 mL) with DMF. Mix well.

-

Transfer to a quartz cuvette (1 cm pathlength).

-

Measure Absorbance (

) at 301 nm (Reference: DMF blank).[7] -

Calculate Loading:

- (Extinction coefficient of dibenzofulvene-piperidine adduct) = 7800 M⁻¹cm⁻¹ .[9]

Loading & QC Workflow

Figure 2: UV-Spectrophotometric determination of resin loading.

Expert Insights & Troubleshooting

| Issue | Cause | Solution |

| Low Loading (Wang) | Pfp esters react slowly with alcohols. | Switch Method: Use Fmoc-His(Boc)-OH (Free acid) + MSNT/MeIm. This is the "Gold Standard" for Wang loading if Pfp yields are poor [1]. |

| Racemization | High pH or DMAP usage. | Use His(Boc): The Boc group on the imidazole reduces racemization by ~30-fold compared to His(Trt) [2]. Keep DMAP < 0.2 eq.[4][5] |

| Kaiser Test False Positive | Incomplete washing of piperidine. | Wash resin with DCM containing a drop of acid, then pure DCM, before testing. |

Why His(Boc) prevents Racemization

In Histidine, the imidazole

-

His(Trt): The Trityl group is bulky but electron-neutral/donating. It does not significantly reduce the basicity of the ring.

-

His(Boc): The Boc group is strongly electron-withdrawing (carbamate). It pulls electron density away from the imidazole ring, dramatically lowering the pKa of the

-nitrogen, making it too weak to abstract the

References

-

Merck/Novabiochem. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. [Link]

-

Aapptec. (2023). Wang Resin Loading Protocols and Racemization Risks.[5] Technical Support Bulletin 1073. [Link]

Sources

- 1. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptideweb.com [peptideweb.com]

- 5. peptide.com [peptide.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. chimia.ch [chimia.ch]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols for the Synthesis of Histidine-Rich Peptides using Fmoc-His(Boc)-OPfp

Introduction: Navigating the Labyrinth of Histidine-Rich Peptide Synthesis

Histidine-rich peptides are a fascinating and vital class of biomolecules, playing critical roles in a myriad of biological processes, including enzyme catalysis, metal ion binding, and antimicrobial activity.[1][2] Their unique properties are largely conferred by the imidazole side chain of histidine, which can act as a proton donor or acceptor at physiological pH. However, the very features that make histidine a functional workhorse also render it a formidable challenge in solid-phase peptide synthesis (SPPS).

The primary obstacle in the synthesis of histidine-containing peptides is the high propensity for racemization of the α-carbon during the coupling step.[3] The lone pair of electrons on the imidazole ring's π-nitrogen can act as an intramolecular base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[3] This results in the undesirable formation of D-histidine diastereomers, which can be difficult to separate from the target peptide and can dramatically alter its biological activity.

To mitigate this challenge, various side-chain protecting groups for histidine have been developed. This guide focuses on the application of Nα-Fmoc-Nτ-Boc-L-histidine pentafluorophenyl ester, Fmoc-His(Boc)-OPfp , a pre-activated amino acid derivative designed for efficient and low-racemization incorporation of histidine into peptide chains.

The Rationale for Fmoc-His(Boc)-OPfp: A Two-Fold Strategy Against Racemization

The efficacy of Fmoc-His(Boc)-OPfp in preserving stereochemical purity stems from a dual-protection strategy:

-

The Boc Protecting Group on the Imidazole Side Chain: The tert-butyloxycarbonyl (Boc) group on the imidazole nitrogen significantly reduces the basicity of the ring through the electron-withdrawing nature of the urethane group.[4] This electronic effect suppresses the intramolecular catalysis that leads to racemization. Comparative studies have shown that using Fmoc-His(Boc)-OH dramatically reduces the formation of the D-isomer compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures often employed in microwave-assisted SPPS.[4][5]

-

The Pentafluorophenyl (OPfp) Ester for Pre-activation: Fmoc-His(Boc)-OPfp is a highly reactive "active ester." The pentafluorophenyl group is an excellent leaving group due to the strong electron-withdrawing nature of the fluorine atoms.[6] This pre-activation strategy offers several advantages:

-

Rapid Coupling: PFP esters couple significantly faster than other active esters, which helps to minimize the time the activated amino acid is susceptible to racemization.[7]

-

Reduced Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to a separate, and potentially harsh, activating reagent in the reaction vessel.[6]

-

Stability: PFP esters are generally stable, crystalline compounds suitable for use in automated synthesizers.[8]

-

The combination of the Boc side-chain protection and the OPfp activation makes Fmoc-His(Boc)-OPfp a superior choice for the synthesis of challenging histidine-rich peptides where maintaining stereochemical purity is paramount.

Chemical Structures

Caption: Chemical structure of Fmoc-His(Boc)-OPfp.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| Rink Amide Resin (or other suitable resin) | 100-200 mesh, high loading | e.g., Novabiochem®, Aapptec |

| Fmoc-His(Boc)-OPfp | Peptide synthesis grade | e.g., Aapptec, ChemPep |

| Other Fmoc-protected amino acids | Peptide synthesis grade | e.g., Novabiochem®, Bachem |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | e.g., Sigma-Aldrich, Fisher Scientific |

| Piperidine | ACS grade | e.g., Sigma-Aldrich, Fisher Scientific |

| 1-Hydroxybenzotriazole (HOBt) | Peptide synthesis grade | e.g., Aapptec, ChemPep |

| Dichloromethane (DCM) | ACS grade | e.g., Sigma-Aldrich, Fisher Scientific |

| Trifluoroacetic acid (TFA) | Reagent grade | e.g., Sigma-Aldrich, Fisher Scientific |

| Triisopropylsilane (TIS) | Reagent grade | e.g., Sigma-Aldrich, Fisher Scientific |

| Diethyl ether, anhydrous | ACS grade | e.g., Sigma-Aldrich, Fisher Scientific |

| Acetonitrile (ACN) | HPLC grade | e.g., Fisher Scientific, VWR |

| Water | HPLC grade | e.g., Fisher Scientific, VWR |

| Kaiser Test Kit | - | e.g., Sigma-Aldrich, Aapptec |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Histidine-Rich Peptide

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ala-His-His-Ala-His-Gly) on Rink Amide resin.

1. Resin Preparation and Swelling:

-

Place the Rink Amide resin (1 equivalent) in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

2. First Amino Acid Coupling (Glycine):

-

Couple Fmoc-Gly-OH (3-5 equivalents) using a standard coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the reaction with a Kaiser test (should be negative).

-

Wash the resin thoroughly with DMF.

3. Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free amine (positive result - blue color).

4. Incorporation of Histidine using Fmoc-His(Boc)-OPfp:

-

In a separate vial, dissolve Fmoc-His(Boc)-OPfp (3 equivalents) and HOBt (1 equivalent) in DMF.[6][7] The addition of HOBt can accelerate the coupling reaction.[7]

-

Add the solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours but can be left overnight.[6]

-

Monitor the coupling reaction with a Kaiser test. A negative result (colorless or yellow) indicates complete coupling.

-

Wash the resin thoroughly with DMF.

5. Chain Elongation:

-

Repeat steps 3 and 4 for the subsequent amino acids in the sequence, using the appropriate Fmoc-amino acid derivative. For non-histidine residues, a standard coupling protocol with a coupling reagent like HBTU can be used.

6. Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3.

7. Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

8. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity.

Workflow Diagram

Caption: General workflow for solid-phase synthesis of a histidine-rich peptide.

Expected Results and Data

The use of Fmoc-His(Boc)-OPfp is expected to yield a crude peptide with significantly lower levels of diastereomeric impurities compared to syntheses employing Fmoc-His(Trt)-OH, particularly under forcing conditions.

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [5] |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [5] |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [5] |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [5] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient coupling time.- Steric hindrance from the growing peptide chain.- Peptide aggregation. | - Extend the coupling time.- For subsequent couplings, consider a double coupling.- Switch to a more polar solvent like NMP or add chaotropic salts to disrupt aggregation.[9] |

| Presence of Deletion Peptides | - Incomplete Fmoc deprotection.- Incomplete coupling. | - Ensure complete deprotection by performing two piperidine treatments and thorough washing.- Confirm complete coupling with a Kaiser test before proceeding to the next cycle. |

| Low Yield of Crude Peptide | - Incomplete cleavage from the resin.- Loss of peptide during precipitation and washing. | - Extend the cleavage time or use a fresh cleavage cocktail.- Ensure the diethyl ether is sufficiently cold for efficient precipitation.- Minimize the number of ether washes. |

| Side Reactions during Cleavage | - Reaction of carbocations with sensitive residues (e.g., Trp, Met). | - Include appropriate scavengers in the cleavage cocktail. For example, use TIS to scavenge carbocations. |

Conclusion

The synthesis of histidine-rich peptides presents a significant challenge due to the high risk of racemization. The use of Fmoc-His(Boc)-OPfp offers a robust and efficient solution by combining the racemization-suppressing effect of the Boc side-chain protecting group with the rapid and clean coupling of a pre-activated pentafluorophenyl ester. This approach leads to higher purity of the crude peptide, simplifies downstream purification, and ultimately contributes to the successful synthesis of these biologically important molecules. The protocols and data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize Fmoc-His(Boc)-OPfp in their peptide synthesis endeavors.

References

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

-

Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. (n.d.). Aapptec. Retrieved from [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation. Retrieved from [Link]

-

Fmoc-His(Boc)-OH [81379-52-4]. (n.d.). Aapptec. Retrieved from [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (n.d.). ACME Bioscience. Retrieved from [Link]

- Suppo, J.-S., de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523.

- Liu, Y., et al. (2015). Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus. Antiviral Research, 120, 1-9.

- Feng, J., et al. (2018). Histidine-rich Modification of a Scorpion-derived Peptide Improves Bioavailability and Inhibitory Activity against HSV-1. Theranostics, 8(7), 1938-1951.

- Benoiton, N. L. (2002). Active Esters. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.

- Bélières, M., Chouini-Lalanne, N., & Déjugnat, C. (2015).

-

Solid-Phase Peptide Synthesis with Microwave Heating. (n.d.). Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

- Sharma, A., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(31), 6567-6571.

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 357-378.

-

Novabiochem® Letters 2.15Vol. (n.d.). Merck Millipore. Retrieved from [Link]

-

Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (2019). CEM Corporation. Retrieved from [Link]

Sources

- 1. Design of histidine-rich peptides with enhanced bioavailability and inhibitory activity against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, self-assembly, and catalytic activity of histidine-based structured lipopeptides for hydrolysis reactions in water - RSC Advances (RSC Publishing) [pubs.rsc.org]